レブリン酸プロピル

概要

説明

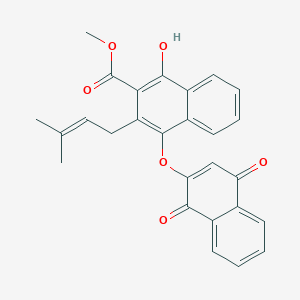

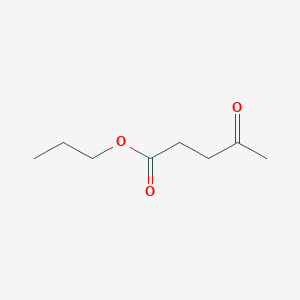

Propyl levulinate is an ester derived from levulinic acid and propanol. It is a colorless liquid with a pleasant odor and is used in various applications, including as a biofuel additive, solvent, and intermediate in organic synthesis. Propyl levulinate is part of the alkyl levulinate family, which are considered valuable due to their renewable origin and potential as sustainable chemicals.

科学的研究の応用

Propyl levulinate has several scientific research applications:

Chemistry: Used as a solvent and intermediate in organic synthesis.

Biology: Investigated for its potential use in biocompatible materials and as a bio-based plasticizer.

Medicine: Explored for its potential as a drug delivery agent due to its biocompatibility and biodegradability.

Industry: Used as a biofuel additive to improve the combustion properties of diesel and gasoline.

作用機序

Target of Action

Propyl levulinate, also known as Propyl 4-oxopentanoate, is a derivative of levulinic acid . It is a promising and versatile biomass-derived chemical It is known to be utilized as fuel additives, flavoring agents, fragrances, solvents, and precursors for synthesizing valuable chemicals .

Mode of Action

The synthesis of propyl levulinate involves the esterification of levulinic acid with the corresponding alkyl alcohols in the presence of solid acid catalysts that have abundant Brønsted acid sites . Alkyl levulinates can also be synthesized from other biomass-derived molecules such as furfuryl alcohol and furfural via alcoholysis and one-pot conversion, respectively .

Biochemical Pathways

It is known that levulinic acid, from which propyl levulinate is derived, is a highly reactive molecule that serves as a platform chemical to generate secondary chemicals . These secondary chemicals can be used in various industries, indicating that propyl levulinate may indirectly affect multiple biochemical pathways.

Pharmacokinetics

It is known that propyl levulinate has a molecular weight of 15819 , which may influence its absorption and distribution in the body

Result of Action

It is known that propyl levulinate is a derivative of levulinic acid, which is a highly reactive molecule . This suggests that propyl levulinate may also be highly reactive and could potentially interact with various molecular and cellular components.

Action Environment

It is known that the synthesis of propyl levulinate involves the use of solid acid catalysts , suggesting that the reaction conditions, such as temperature and pH, could potentially influence the action and stability of propyl levulinate.

生化学分析

Biochemical Properties

It is known that levulinic acid, from which Propyl levulinate is derived, plays a role in various biochemical reactions

Cellular Effects

It is known that levulinic acid and its derivatives, such as Propyl levulinate, have been used in the production of biofuels and biochemicals

Molecular Mechanism

It is known that levulinic acid and its derivatives can be involved in various chemical reactions

Temporal Effects in Laboratory Settings

It is known that levulinic acid and its derivatives can be produced and studied in laboratory settings

Dosage Effects in Animal Models

Animal models play a crucial role in advancing biomedical research, especially in the field of gene therapy

Metabolic Pathways

It is known that levulinic acid and its derivatives can be involved in various metabolic processes

Transport and Distribution

It is known that levulinic acid and its derivatives can be involved in various biochemical reactions

Subcellular Localization

It is known that levulinic acid and its derivatives can be involved in various biochemical reactions

準備方法

Synthetic Routes and Reaction Conditions

Propyl levulinate is typically synthesized through the esterification of levulinic acid with propanol. This reaction is catalyzed by acids, such as sulfuric acid or methanesulfonic acid, and is carried out under reflux conditions. The reaction can be represented as follows:

Levulinic Acid+PropanolAcid CatalystPropyl Levulinate+Water

The reaction conditions often involve heating the mixture to around 90°C for several hours to achieve high yields. The use of heterogeneous catalysts, such as zeolites or activated carbon-supported acids, has also been explored to improve the efficiency and recyclability of the process .

Industrial Production Methods

In industrial settings, the production of propyl levulinate can be scaled up using continuous flow reactors and optimized reaction conditions. The use of microwave-assisted esterification has been reported to achieve high conversion rates and selectivity towards propyl levulinate within a short reaction time . Additionally, the use of renewable biomass-derived levulinic acid as a feedstock aligns with green chemistry principles and sustainability goals.

化学反応の分析

Types of Reactions

Propyl levulinate undergoes various chemical reactions, including:

Esterification: As described in the preparation methods.

Hydrolysis: Propyl levulinate can be hydrolyzed back to levulinic acid and propanol in the presence of water and an acid or base catalyst.

Reduction: It can be reduced to produce γ-valerolactone, a valuable chemical intermediate.

Transesterification: Propyl levulinate can react with other alcohols to form different alkyl levulinates.

Common Reagents and Conditions

Esterification: Acid catalysts (e.g., sulfuric acid, methanesulfonic acid), propanol, levulinic acid, reflux conditions.

Hydrolysis: Water, acid or base catalyst, elevated temperatures.

Reduction: Hydrogen gas, metal catalysts (e.g., palladium on carbon), elevated temperatures and pressures.

Transesterification: Different alcohols, acid or base catalysts, elevated temperatures.

Major Products

Hydrolysis: Levulinic acid and propanol.

Reduction: γ-Valerolactone.

Transesterification: Various alkyl levulinates depending on the alcohol used.

類似化合物との比較

Propyl levulinate is part of the alkyl levulinate family, which includes:

- Methyl levulinate

- Ethyl levulinate

- Butyl levulinate

- Isopropyl levulinate

- Sec-butyl levulinate

- Allyl levulinate

Compared to these similar compounds, propyl levulinate offers a balance of volatility and solubility, making it suitable for a wide range of applications. Its unique properties, such as its pleasant odor and biodegradability, make it an attractive choice for use in fragrances and bio-based products .

特性

IUPAC Name |

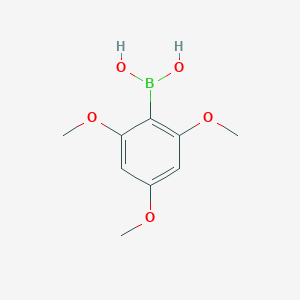

propyl 4-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-3-6-11-8(10)5-4-7(2)9/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOSMNYMQXIVWKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)CCC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70214753 | |

| Record name | Propyl levulinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70214753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colourless liquid; Sweet very slight carmellic aroma | |

| Record name | Propyl levulinate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1949/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

220.00 to 221.00 °C. @ 760.00 mm Hg | |

| Record name | Propyl levulinate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041616 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Practically insoluble or insoluble in water, Soluble (in ethanol) | |

| Record name | Propyl levulinate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1949/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.989-0.995 (20°) | |

| Record name | Propyl levulinate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1949/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

645-67-0 | |

| Record name | Propyl 4-oxopentanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=645-67-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propyl levulinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000645670 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 645-67-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4876 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propyl levulinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70214753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PROPYL LEVULINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V2C79957U4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Propyl levulinate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041616 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the advantages of using propyl levulinate as a fuel additive?

A1: Propyl levulinate exhibits several favorable properties that make it suitable as a gasoline additive. [] Research suggests that it can be blended with gasoline in significant amounts (up to 18 mol%) without compromising essential fuel properties like density, viscosity, and compressibility. [] This makes it a promising candidate for reducing the aromatic content in gasoline, contributing to cleaner combustion and reduced emissions.

Q2: How is propyl levulinate synthesized from biomass?

A2: Propyl levulinate can be produced through a multi-step process starting with lignocellulosic biomass. First, cellulose, a major component of lignocellulosic biomass, is subjected to acid-catalyzed degradation in the presence of 1-propanol. [] This process yields propyl levulinate along with other byproducts like alkylglucosides and 5-alkoxyrnethylfurfurals. []

Q3: Are there alternative methods for synthesizing propyl levulinate?

A3: Yes, researchers have explored alternative synthetic routes for propyl levulinate. One such approach involves the esterification of levulinic acid, another biomass-derived platform chemical, with 1-propanol. [, ] This reaction is typically catalyzed by heterogeneous catalysts such as porous SiO2 nanospheres modified with ZrO2 or Platinum nanoparticles immobilized on functionalized zirconia. [, ]

Q4: What factors influence the efficiency of propyl levulinate synthesis?

A4: Several factors can impact the yield and selectivity of propyl levulinate synthesis. In the direct conversion of cellulose, the choice of catalyst and solvent significantly influences the product distribution. [] For instance, using specific catalysts and co-solvents can enhance the selectivity towards propyl levulinate while minimizing the formation of unwanted byproducts. [] Similarly, in the esterification of levulinic acid, the type of catalyst, reaction temperature, and choice of alcohol all play crucial roles in determining the reaction efficiency and the specific alkyl levulinate produced. [, ]

Q5: What are the potential applications of propyl levulinate beyond biofuels?

A5: While propyl levulinate holds significant promise as a biofuel additive, its applications extend beyond the energy sector. Its chemical structure and reactivity make it a valuable platform chemical for synthesizing various value-added products. For example, it can be used as a building block for producing polymers, resins, and other specialty chemicals.

Q6: What analytical techniques are used to characterize and quantify propyl levulinate?

A6: Gas chromatography (GC) and gas chromatography/mass spectrometry (GC/MS) are commonly employed to analyze and quantify propyl levulinate in complex mixtures. [] These techniques allow for the separation and identification of different volatile compounds, including propyl levulinate, based on their retention times and mass spectra.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B152719.png)

![7-chloro-2H-pyrimido[1,2-b]pyridazin-2-one](/img/structure/B152734.png)